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Compound of Interest

Compound Name:
2-Amino-2-(2-

bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

Get Quote

Part 1: Introduction & Structural Significance
2-Amino-2-(bromophenyl)ethanol is a specialized halogenated phenylglycinol derivative. Unlike

the more common phenylethanolamine scaffold (where the hydroxyl group is benzylic), this

molecule features the amino group at the benzylic position (

) and the hydroxyl group at the terminal position (

).

This structural connectivity (

) defines it as a beta-amino alcohol, specifically a derivative of phenylglycinol. The presence of
the bromine atom on the phenyl ring introduces a critical handle for further functionalization (via
cross-coupling) and modulates the lipophilicity and metabolic stability of the scaffold.

This guide details the three positional isomers defined by the bromine placement:

Ortho-isomer: 2-Amino-2-(2-bromophenyl)ethanol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2845324#bc-rfq
https://www.benchchem.com/product/b2845324/docs?utm_src=pdf-body#positional-isomers-of-2-amino-2-bromophenyl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2845324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meta-isomer: 2-Amino-2-(3-bromophenyl)ethanol

Para-isomer: 2-Amino-2-(4-bromophenyl)ethanol

These isomers are chemically distinct entities with unique steric profiles and electronic

properties, serving as high-value chiral building blocks in the synthesis of peptide mimetics,

oxazolines, and adrenergic receptor modulators.

Part 2: Chemical Classification & Isomerism
The core distinction lies in the regiochemistry of the bromine substituent. While all three share

the same molecular weight (216.08 g/mol ) and formula (

), their symmetry and reactivity profiles differ significantly.

Isomer Comparison Table
Feature Ortho-Isomer (2-Br) Meta-Isomer (3-Br) Para-Isomer (4-Br)

Symmetry
Asymmetric (

)

Asymmetric (

)

Symmetric Axis (

)

Steric Hindrance
High (proximal to

chiral center)
Moderate

Low (distal to chiral

center)

1H NMR (Aromatic)
Complex ABCD

system (4 signals)

Complex ABCD

system (4 signals)

Symmetric AA'BB'

system (2 doublets)

13C NMR (Aromatic) 6 distinct signals 6 distinct signals
4 distinct signals (due

to symmetry)

Key Application
Steric control in

catalysis

Electronic tuning

(inductive)

Linear extension

(cross-coupling)

Visualization of Isomeric Relationships
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2-Amino-2-(bromophenyl)ethanol
(C8H10BrNO)

Ortho-Isomer (2-Br)
Steric Blockade

CAS: 1213600-83-9

Meta-Isomer (3-Br)
Inductive Effect

CAS: 188586-75-6

Para-Isomer (4-Br)
Linear Extension

CAS: 201403-02-3

Click to download full resolution via product page

Figure 1: Classification of positional isomers based on bromine regiochemistry.

Part 3: Synthetic Pathways
The synthesis of 2-amino-2-(bromophenyl)ethanol isomers requires a strategy that installs the

amine at the benzylic position while preserving the aryl bromide. The most robust and scalable

route is the Strecker Synthesis followed by Reduction. This method avoids the regioselectivity

issues of direct aminolysis of styrene oxides.

Protocol: Synthesis of (S)-2-Amino-2-(4-
bromophenyl)ethanol
Prerequisites:

Starting Material: 4-Bromobenzaldehyde[1][2]

Reagents: KCN,

,

, Iodine (

), THF.

Safety: KCN is highly toxic. Perform all cyanide steps in a well-ventilated fume hood with

appropriate neutralizing agents (bleach) on standby.

Step 1: Strecker Reaction (Formation of Aminonitrile)
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Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.

Add

(1.1 eq) and KCN (1.1 eq) at 0°C.

Stir at room temperature for 12–24 hours.

Mechanism: The ammonia condenses with the aldehyde to form an imine, which is

intercepted by the cyanide ion to form 2-amino-2-(4-bromophenyl)acetonitrile.

Step 2: Hydrolysis to Phenylglycine Derivative

Treat the aminonitrile with 6M HCl under reflux for 4–6 hours.

This converts the nitrile (

) to the carboxylic acid (

), yielding 4-bromophenylglycine.

Note: Resolution of enantiomers is typically performed at this stage using chiral resolving

agents (e.g., tartaric acid) if a pure enantiomer is required.

Step 3: Reduction to Amino Alcohol (The Iodine-Borohydride Method) Rationale: Standard

can sometimes cause debromination of the aromatic ring. The

system generates borane in situ, which selectively reduces the amino acid to the amino alcohol
without affecting the aryl bromide.

Suspend 4-bromophenylglycine (1.0 eq) in anhydrous THF under

.

Add

(2.5 eq) followed by the dropwise addition of

(1.0 eq) in THF at 0°C.
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Reflux for 18 hours.

Quench with methanol, concentrate, and treat with 20% KOH to break the boron-amine

complex.

Extract with dichloromethane to yield 2-amino-2-(4-bromophenyl)ethanol.

Synthetic Workflow Diagram

4-Bromobenzaldehyde Strecker Reaction
(KCN, NH4Cl)

Aminonitrile
Intermediate

Acid Hydrolysis
(HCl, Reflux)

4-Bromophenylglycine
(Amino Acid)

Selective Reduction
(NaBH4 / I2 / THF) 2-Amino-2-(4-bromophenyl)ethanol

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from aldehyde precursor to final amino alcohol.

Part 4: Analytical Characterization
Distinguishing the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

[3][4][5] The symmetry of the molecule dictates the complexity of the signals in the aromatic

region.

1H NMR Diagnostic Criteria (Aromatic Region: 7.0 – 7.8
ppm)
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Isomer System Type Description of Signals

Para (4-Br) AA'BB'

Appears as two distinct

doublets (integrating 2H each).

The symmetry of the 1,4-

substitution makes protons at

C2/C6 equivalent and C3/C5

equivalent.[4]

Meta (3-Br) ABCD

Complex pattern. Key

diagnostic is a singlet (or

narrow doublet) for the proton

at C2 (isolated between the

alkyl group and the bromine).

Ortho (2-Br) ABCD

Complex pattern. The proton at

C6 (adjacent to the alkyl

group) is often

shielded/deshielded differently

than the Meta isomer due to

the ortho-bromine's steric twist.

Isomer Identification Logic
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Analyze 1H NMR
(Aromatic Region)

Are there 2 distinct
doublets (2H each)?

Para-Isomer
(Symmetric)

Yes

Complex Multiplets
(4 distinct signals)

No

Is there an isolated
singlet (approx 7.5 ppm)?

Meta-Isomer
(Isolated H at C2)

Yes

Ortho-Isomer
(Steric Shift)

No

Click to download full resolution via product page

Figure 3: Decision tree for identifying regioisomers using proton NMR data.

Part 5: Applications in Drug Development
Chiral Scaffolds: The phenylglycinol backbone is a "privileged structure" in medicinal

chemistry. It serves as a precursor to oxazolines (used as ligands in asymmetric catalysis)

and morpholines.

Fragment-Based Drug Discovery (FBDD): The bromine atom is a versatile handle.

Suzuki-Miyaura Coupling: Allows extension of the aryl ring to bi-aryl systems.
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Buchwald-Hartwig Amination: Allows introduction of amino groups to modulate solubility.

Metabolic Stability: Halogenation (specifically Bromine) often blocks metabolic hot-spots on

the phenyl ring, extending the half-life of the drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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